

Application Notes and Protocols for PIK-75 Hydrochloride in Inflammation Models

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Compound of Interest

Compound Name: *PIK-75 hydrochloride*

Cat. No.: *B1390485*

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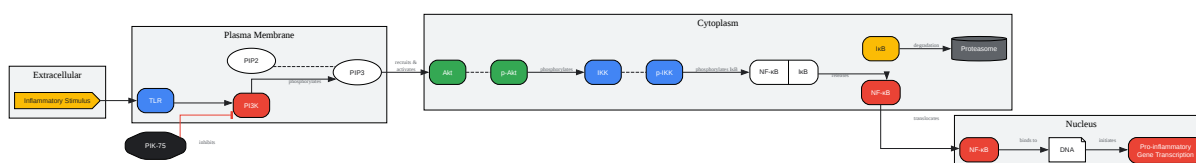
These application notes provide a comprehensive guide to utilizing **PIK-75 hydrochloride**, a potent phosphoinositide 3-kinase (PI3K) inhibitor, for studying in vitro and in vivo models of inflammation. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the key signaling pathways and experimental workflows.

Introduction

PIK-75 hydrochloride is a reversible and selective inhibitor of the p110 α isoform of PI3K, with an IC₅₀ of 5.8 nM. It is over 200-fold more potent against p110 α than p110 β (IC₅₀ = 1.3 μ M) and also inhibits p110 γ with an IC₅₀ of 76 nM.[1][2] Additionally, PIK-75 potently inhibits DNA-dependent protein kinase (DNA-PK) with an IC₅₀ of 2 nM.[1][2] Its ability to modulate the PI3K/Akt signaling pathway makes it a valuable tool for investigating inflammatory processes. The PI3K pathway is a critical regulator of cellular responses to inflammatory stimuli, and its dysregulation is implicated in numerous inflammatory diseases.[3][4] PIK-75 has been shown to suppress the production of pro-inflammatory mediators and attenuate inflammation in various experimental models.[3][5]

Mechanism of Action: PI3K/Akt/NF- κ B Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptors (TLRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, including Akt. Activated Akt, in turn, phosphorylates and activates IκB kinase (IKK), which then phosphorylates the inhibitor of κB (IκB). This phosphorylation marks IκB for ubiquitination and subsequent proteasomal degradation, releasing the nuclear factor-kappa B (NF-κB) to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and cell adhesion molecules (e.g., E-selectin, ICAM-1, VCAM-1). PIK-75, by inhibiting PI3K, blocks this entire cascade, leading to a reduction in the inflammatory response.[5][6]



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Caption: PI3K/Akt/NF-κB signaling pathway and the inhibitory action of PIK-75.

Data Presentation: Quantitative Effects of PIK-75 Hydrochloride

The following tables summarize the quantitative data on the inhibitory effects of PIK-75 in various inflammation models.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by PIK-75

Cell Type	Stimulus	Mediator Measured	PIK-75 Concentration	% Inhibition / IC50	Reference
Human Monocytes	LPS	TNF- α	0.1 - 10 μ M	Dose-dependent	[5]
Human Monocytes	LPS	IL-6	0.1 - 10 μ M	Dose-dependent	[5]
Feline Esophageal Epithelial Cells	H ₂ O ₂ (300 μ M)	IL-1 β	0.1 - 5 μ M	Dose-dependent	[3]
Feline Esophageal Epithelial Cells	H ₂ O ₂ (300 μ M)	IL-8	0.1 - 5 μ M	Dose-dependent	[3]
Feline Esophageal Epithelial Cells	H ₂ O ₂ (300 μ M)	IL-6	0.1 - 5 μ M	Dose-dependent	[3]
Human Endothelial Cells	Inflammatory Stimuli	E-selectin	Not specified	Diminished expression	[5]
Human Endothelial Cells	Inflammatory Stimuli	ICAM-1	Not specified	Diminished expression	[5]
Human Endothelial Cells	Inflammatory Stimuli	VCAM-1	Not specified	Diminished expression	[5]

Table 2: In Vivo Efficacy of PIK-75 in Inflammation Models

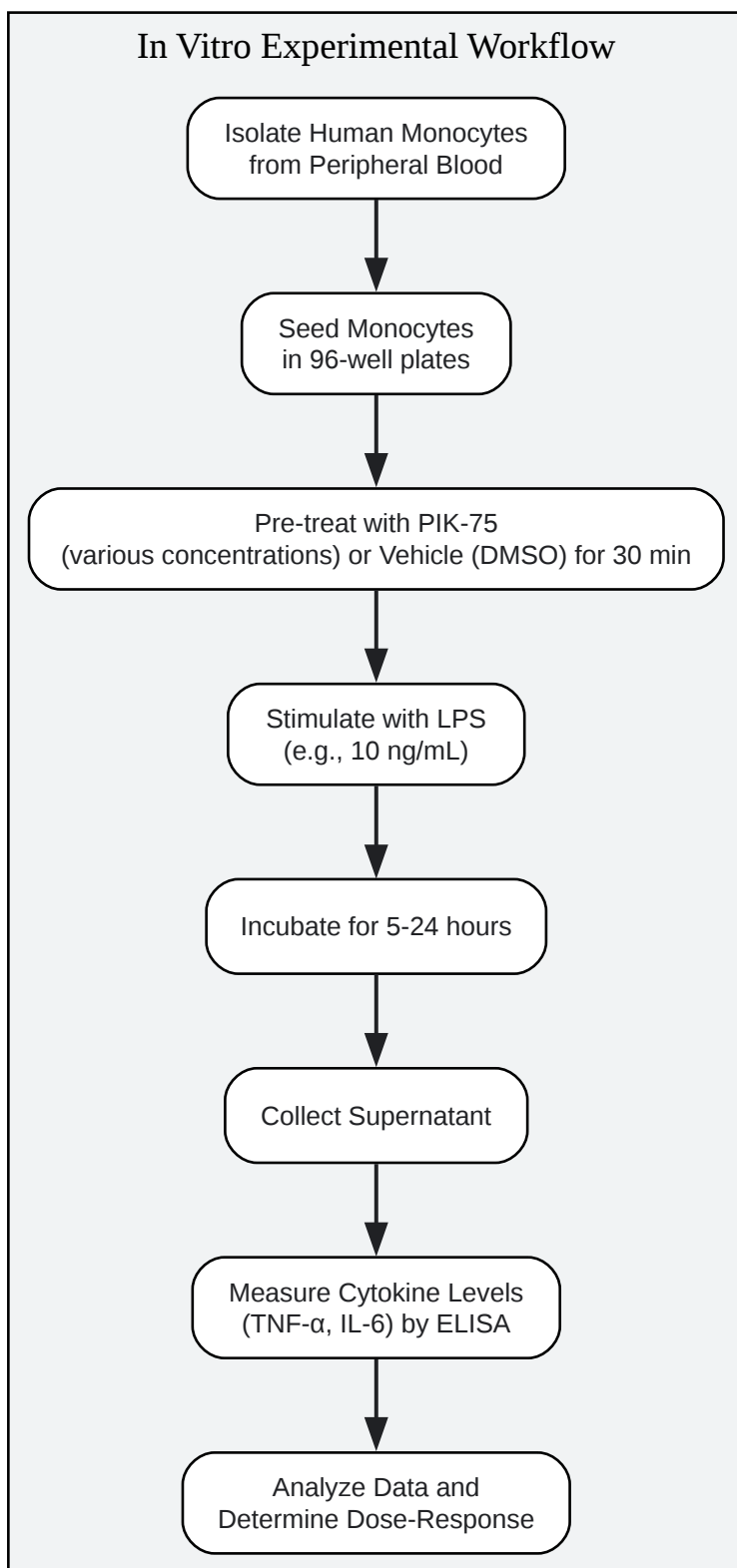
Animal Model	PIK-75 Dosage	Route of Administration	Key Findings	Reference
Dextran Sulfate Sodium (DSS)-induced Murine Colitis	Not specified	Oral	Significantly suppressed macroscopic and histological abnormalities	[5]
Sepsis-induced Lung Injury (Rat Model)	Not specified	Not specified	Attenuated pulmonary inflammatory cell infiltration and edema	[7]

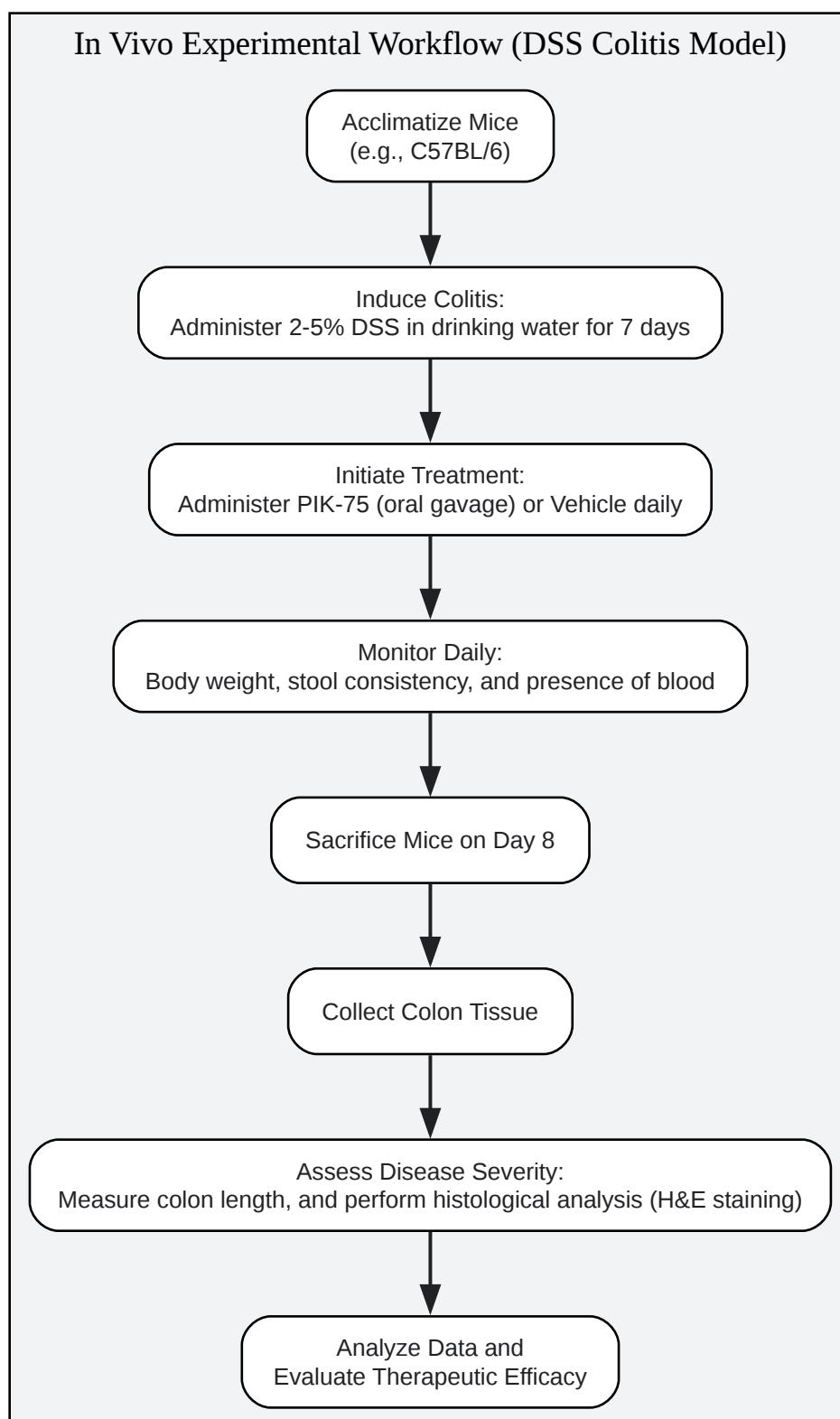
Experimental Protocols

The following are detailed protocols for key experiments to study the anti-inflammatory effects of **PIK-75 hydrochloride**.

In Vitro Inflammation Model: LPS-Stimulated Monocytes

This protocol describes the induction of pro-inflammatory cytokine production in human monocytes using LPS and their subsequent inhibition by PIK-75.





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